molecular formula C25H27N7O5 B2408419 4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid CAS No. 1197160-66-9

4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid

Cat. No.: B2408419
CAS No.: 1197160-66-9
M. Wt: 505.535
InChI Key: ZXONVJJRRBXWDX-UHFFFAOYSA-N
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Description

4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid is a sophisticated synthetic compound designed for advanced research applications, integrating multiple pharmacologically significant motifs. Its molecular architecture features a central 1,3,5-triazine ring—a nitrogen-rich heterocycle recognized for its utility in polymer networks and as a scaffold in medicinal chemistry . This core is functionalized with two morpholine groups, enhancing the molecule's solubility and providing potential for interaction with biological targets. The structure is extended via a phenyl carbamoyl linker to a terminal para-aminobenzoic acid (PABA) moiety, a versatile building block prevalent in pharmaceutical development . The primary research value of this compound stems from its potential as a multi-functional building block or a lead structure in drug discovery. The PABA component is a well-established precursor in numerous therapeutic agents, with derivatives demonstrating a range of biological activities including antimicrobial, anticancer, and anti-Alzheimer's properties . Specifically, PABA serves as a key component in folate synthesis and its structural versatility allows for the development of novel molecules that can act as enzyme inhibitors, such as acetylcholinesterase (AChE) inhibitors relevant to Alzheimer's disease research . The presence of the urea-based carbamoyl linkage further suggests potential for hydrogen bonding, which could be exploited in the design of enzyme inhibitors or compounds that modulate protein-protein interactions. Regarding its mechanism of action, while specific data on this exact molecule is not yet published, inferences can be drawn from its structural domains. The 1,3,5-triazine scaffold is known to act as a core in crosslinking agents for polymer coatings and plastics, where it can enhance material durability . In a biochemical context, the molecule's design suggests it could function as a scaffold for designing inhibitors of enzymes like cholinesterases, which are crucial targets in cognitive disorders . The concerted presence of the triazine, morpholine, and PABA groups makes this compound a valuable investigational tool for researchers exploring new chemical entities in materials science, medicinal chemistry, and chemical biology.

Properties

IUPAC Name

4-[[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O5/c33-22(34)18-3-7-20(8-4-18)27-25(35)26-19-5-1-17(2-6-19)21-28-23(31-9-13-36-14-10-31)30-24(29-21)32-11-15-37-16-12-32/h1-8H,9-16H2,(H,33,34)(H2,26,27,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXONVJJRRBXWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid is a complex organic compound with potential applications in medicinal chemistry. Its structure suggests significant biological activity, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Chemical Formula : C25H27N7O5
  • Molecular Weight : 485.6 g/mol
  • CAS Number : 44516307

The structure features a triazine core, which is known for its biological activity, particularly in inhibiting key signaling pathways involved in cell proliferation and survival.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of PI3K/Akt Pathway : This pathway is crucial for cell growth and survival. Inhibitors targeting this pathway have shown promise in cancer therapy by inducing apoptosis in malignant cells .
  • Antitumor Activity : Studies have demonstrated that derivatives of bis(morpholino-1,3,5-triazine) exhibit significant antitumor effects in vitro and in vivo. For instance, a related compound has shown efficacy against xenograft tumor models when administered intravenously .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its analogs.

StudyModelActivityReference
In vitro cytotoxicityCancer cell linesIC50 < 10 µM
In vivo efficacyXenograft modelsSignificant tumor reduction
Mechanism studyPI3K/Akt inhibitionInduces apoptosis

Case Study 1: Antitumor Efficacy

A series of bis(morpholino-1,3,5-triazine) derivatives were tested for their ability to inhibit tumor growth. One specific derivative demonstrated a remarkable reduction in tumor size compared to controls when administered at a dosage of 10 mg/kg body weight in subcutaneous xenograft models. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds revealed that modifications to the morpholine groups significantly impacted biological activity. The presence of electron-donating groups enhanced the inhibitory potency against cancer cell lines, indicating that careful structural modifications can optimize therapeutic effects.

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound comprises three distinct domains:

  • A 1,3,5-triazine core substituted with two morpholin-4-yl groups at positions 4 and 6.
  • A phenyl group at position 2 of the triazine, functionalized with a urea linkage.
  • A benzoic acid moiety connected via the urea bridge.

Retrosynthetically, the molecule can be dissected into two key intermediates:

  • Intermediate A : 4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline (derived from cyanuric chloride).
  • Intermediate B : 4-Isocyanatobenzoic acid (or its protected ester).

Coupling these intermediates via urea formation yields the final product.

Synthesis of Intermediate A: 4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline

Stepwise Preparation

Displacement of Chlorine Atoms in Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) undergoes sequential nucleophilic substitution with morpholine.

  • Step 1 : Reaction with 2 equiv morpholine in dichloromethane at 0°C yields 2,4-dimorpholino-6-chloro-1,3,5-triazine (compound 6 in).
    Reagents : Morpholine, triethylamine (base), dichloromethane.
    Yield : >95%.
  • Step 2 : Suzuki-Miyaura coupling of the remaining chlorine with 4-aminophenylboronic acid pinacol ester.
    Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃, dimethoxyethane (DME), reflux.
    Yield : 83%.
Mechanistic Insights

Morpholine’s nucleophilicity facilitates SNAr displacement at the electron-deficient triazine ring. The Suzuki coupling introduces the aniline group, critical for subsequent urea formation.

Synthesis of Intermediate B: 4-Isocyanatobenzoic Acid Derivatives

Protection-Deprotection Strategy

To prevent side reactions during urea formation, the carboxylic acid group is typically protected as a methyl ester:

  • Step 1 : Methyl 4-aminobenzoate is treated with triphosgene in dichloromethane to generate methyl 4-isocyanatobenzoate.
  • Step 2 : Post-urea formation, the ester is hydrolyzed to the free acid using NaOH in THF/methanol.

Urea Bridge Formation: Coupling Intermediates A and B

Isocyanate-Mediated Coupling

Intermediate A reacts with methyl 4-isocyanatobenzoate in anhydrous dichloromethane:

  • Conditions : Room temperature, 12–24 h.
  • Mechanism : Nucleophilic attack by the aniline’s amine on the isocyanate’s electrophilic carbon, forming a urea linkage.
  • Yield : 70–85% after purification by silica gel chromatography.

Alternative Carbamoyl Chloride Route

For substrates sensitive to isocyanates, carbamoyl chlorides can be employed:

  • Step 1 : React 4-aminobenzoic acid with phosgene or thiophosgene to form 4-carbamoyl chloride benzoic acid.
  • Step 2 : Couple with Intermediate A using a base (e.g., pyridine).

Hydrolysis of the Methyl Ester

Saponification Conditions

  • Reagents : 5 N NaOH, THF/methanol (1:1), reflux.
  • Yield : >90%.
  • Purification : Acidification with HCl to pH 2–3 precipitates the benzoic acid, followed by filtration.

Optimization and Challenges

Key Challenges

  • Regioselectivity : Ensuring sequential substitution at the 4,6-positions of cyanuric chloride requires strict temperature control.
  • Urea Stability : Isocyanates are moisture-sensitive; reactions must be conducted under anhydrous conditions.

Scalability Considerations

  • Catalyst Loading : Reducing Pd(PPh₃)₄ from 1.2 mol% to 0.5 mol% maintains Suzuki coupling efficiency.
  • Solvent Recycling : DME and THF can be recovered via distillation.

Analytical Characterization

Purity and Identity Confirmation

  • HPLC : Purity >98% confirmed using a Prodigy ODS3 column (acetonitrile/water gradient).
  • Mass Spectrometry : [M+H]⁺ peak at m/z 506.5 aligns with the molecular formula C₂₄H₂₈N₈O₅.

Q & A

Basic: What synthetic strategies are recommended for assembling the triazine-morpholine-carbamoyl scaffold?

Answer:
The compound’s core structure requires sequential functionalization of the 1,3,5-triazine ring. A common approach involves nucleophilic substitution on chlorotriazine intermediates. For instance:

  • Step 1: React 2,4-dichloro-1,3,5-triazine with morpholine to introduce bis(morpholin-4-yl) groups at positions 2 and 4 .
  • Step 2: Attach a 4-aminophenyl group to position 6 of the triazine via Buchwald-Hartwig coupling .
  • Step 3: Convert the benzoic acid moiety to an isocyanate intermediate using carbodiimide-based activation (e.g., DMT-MM, as in ), followed by coupling with the aniline group on the triazine-phenyl scaffold .
    Key Considerations: Use anhydrous conditions for triazine reactions and monitor intermediates via LC-MS to avoid side products like over-alkylation .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Answer:
Discrepancies in NMR or mass spectrometry (MS) data often arise from rotational isomers (e.g., hindered rotation in carbamoyl groups) or residual solvents. Mitigation strategies include:

  • Multi-Technique Validation: Combine 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and 2D-COSY to confirm coupling patterns and spatial arrangements .
  • X-ray Crystallography: Resolve ambiguities in the triazine-phenyl linkage geometry, as demonstrated in for similar carbamoyl-triazine systems.
  • Dynamic HPLC: Use temperature-controlled HPLC to detect conformational isomers that may skew purity assessments .

Basic: What analytical techniques are critical for purity assessment and functional group confirmation?

Answer:

  • HPLC-PDA: Quantify impurities using C18 columns with acetonitrile/water gradients; track UV absorption at 254 nm for triazine and benzoic acid moieties .
  • Elemental Analysis: Verify C/H/N ratios (±0.3% tolerance) to confirm stoichiometry of morpholine and triazine groups.
  • FT-IR: Identify carbamoyl C=O stretches (~1680–1720 cm1^{-1}) and triazine ring vibrations (~1550 cm1^{-1}) .

Advanced: How can reaction yields be optimized for the carbamoyl coupling step?

Answer:
Low yields in carbamoyl bond formation often result from competing hydrolysis or incomplete activation. Optimization strategies:

  • Activation Reagents: Replace traditional EDC/HOBt with DMT-MM ( ), which improves solubility in polar aprotic solvents like DMF.
  • Solvent Selection: Use anhydrous DMF at 0–5°C to minimize water-induced side reactions.
  • Stoichiometry: Employ a 1.2:1 molar ratio of benzoic acid derivative to triazine-aniline intermediate to drive the reaction to completion .

Basic: What stability considerations are critical for long-term storage of this compound?

Answer:
The carbamoyl group and morpholine rings are hygroscopic and prone to hydrolysis. Recommendations:

  • Storage Conditions: Use amber vials under argon at –20°C; avoid freeze-thaw cycles.
  • Stability Monitoring: Perform monthly HPLC checks for degradation products (e.g., free benzoic acid or morpholine) .
  • Lyophilization: For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to prevent aggregation .

Advanced: How can computational methods aid in predicting biological activity or solubility?

Answer:

  • Molecular Dynamics (MD): Simulate interactions of the triazine-carbamoyl scaffold with target proteins (e.g., kinases) to predict binding affinity.
  • Quantitative Structure-Property Relationship (QSPR): Correlate logP values with solubility using descriptors like polar surface area (PSA) and H-bond donors/acceptors .
  • Density Functional Theory (DFT): Calculate charge distribution on the triazine ring to guide derivatization for improved bioavailability .

Basic: What are the safety protocols for handling morpholine and triazine intermediates?

Answer:

  • Morpholine: Use fume hoods and nitrile gloves; it is a skin irritant and may form explosive peroxides upon prolonged storage .
  • Chlorotriazines: Avoid inhalation; these are alkylating agents with potential mutagenicity. Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced: How to address low reproducibility in triazine-phenyl coupling reactions?

Answer:
Variability often stems from trace metal catalysts or moisture. Solutions include:

  • Catalyst Screening: Test Pd(OAc)2_2/XPhos or Ni(COD)2_2 for Buchwald-Hartwig coupling; optimize ligand-to-metal ratios .
  • Strict Anhydrous Conditions: Use molecular sieves (3Å) in solvent distillation and syringe techniques for reagent transfer .

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